molecular formula C7H13ClF3NO B1459817 4-(Trifluoromethyl)azepan-4-ol hydrochloride CAS No. 1638764-95-0

4-(Trifluoromethyl)azepan-4-ol hydrochloride

Cat. No.: B1459817
CAS No.: 1638764-95-0
M. Wt: 219.63 g/mol
InChI Key: LQZVRWLXSOJGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)azepan-4-ol hydrochloride is a chemical building block of interest in medicinal chemistry and pesticide development. The structure of this compound, featuring an azepane ring substituted with a trifluoromethyl group and an alcohol functional group at the 4-position, makes it a valuable intermediate for the synthesis of more complex molecules. Compounds with the azepane scaffold and trifluoromethyl group are frequently explored in agricultural science for creating novel pesticidal compositions with activity against various pests . Furthermore, structurally similar compounds are investigated in pharmaceutical research for the treatment of hyperproliferative diseases . The presence of the trifluoromethyl group is a common strategy in modern drug and agrochemical design to fine-tune properties like metabolic stability, lipophilicity, and binding affinity. This product is provided as the hydrochloride salt to enhance stability and solubility. This compound is intended for laboratory research purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(trifluoromethyl)azepan-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(12)2-1-4-11-5-3-6;/h11-12H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZVRWLXSOJGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)(C(F)(F)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Trifluoromethyl)azepan-4-ol hydrochloride is a chemical compound characterized by its unique trifluoromethyl group attached to a seven-membered azepane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H15ClF3NC_8H_{15}ClF_3N, with a molar mass of approximately 219.63 g/mol. The trifluoromethyl group enhances the compound's reactivity and influences its electronic properties, making it an interesting subject for pharmaceutical research.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially providing neuroprotective effects against various neurological disorders.
  • Anticancer Activity : The compound has shown significant antiproliferative effects on various cancer cell lines, indicating its potential as an anticancer agent .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to modulate neurotransmitter systems and may interact with specific molecular targets involved in cancer cell proliferation .

Neuroprotective Effects

Studies have highlighted the compound's ability to protect neuronal cells from damage. For instance, in vitro experiments demonstrated that it could modulate levels of neurotransmitters such as dopamine and serotonin, which are crucial for maintaining neuronal health.

Anticancer Activity

The anticancer potential of this compound was evaluated against various cancer cell lines. The results are summarized in the table below:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)19.9
MCF-7 (Breast)75.3
OVCAR-3 (Ovarian)31.5
COV318 (Ovarian)43.9

These findings indicate that the compound selectively inhibits cancer cell growth while sparing non-cancerous cells .

Study 1: Neuroprotective Effects

In a study conducted on rat models, administration of this compound resulted in significant reductions in neuronal apoptosis following induced neurotoxic conditions. The study reported enhanced survival rates of neuronal cells and improved behavioral outcomes in treated subjects compared to controls.

Study 2: Anticancer Efficacy

A recent study evaluated the efficacy of this compound against human breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with flow cytometry analyses revealing that it induced apoptosis through activation of caspase pathways .

Scientific Research Applications

Biological Activities

Research indicates that 4-(trifluoromethyl)azepan-4-ol hydrochloride exhibits notable biological activity, particularly as a potential pharmaceutical agent. Key areas of study include:

  • Interactions with Neurotransmitter Receptors : Preliminary studies suggest that this compound may interact with receptors involved in central nervous system disorders, although detailed pharmacological profiling is still needed.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity, indicating potential applications in treating infections.

Case Study 1: Central Nervous System Disorders

A study investigated the effects of this compound on neurotransmitter systems. The results indicated that the compound could modulate receptor activity, potentially leading to therapeutic effects in conditions such as anxiety and depression.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. This suggests its potential as a lead compound for developing new antibiotics.

Activity TypeObservationsReferences
Neurotransmitter InteractionModulation of receptor activity
Antimicrobial ActivitySignificant efficacy against bacterial strains
Pharmacological ProfilingOngoing studies required for detailed understanding

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azepane vs. Piperidine Derivatives

4-(Trifluoromethyl)piperidin-4-ol Hydrochloride (CAS 1951439-16-9)
  • Structure : Six-membered piperidine ring with -CF₃ and -OH at the 4-position.
  • Key Differences : Smaller ring size reduces conformational flexibility compared to azepane. This impacts binding affinity in biological targets and solubility.
  • Similarity Score : 0.97 (high structural overlap) .
3-Methyl-4-(trifluoromethyl)piperidin-4-ol Hydrochloride (CAS 1638764-95-0)
  • Structure : Piperidine ring with -CF₃, -OH, and a methyl group at the 3-position.
  • Similarity Score : 0.93 .

Fluorinated Azepane Derivatives

5-Fluoro-4-(trifluoromethyl)azepan-4-ol Hydrochloride (CAS 1823245-41-5)
  • Structure : Azepane with -CF₃ at position 4 and a fluorine at position 5.
  • Molecular Formula: C₇H₁₁F₄NO·HCl (FW 237.6).
  • Key Differences : Additional fluorine enhances electronegativity and metabolic resistance but may reduce solubility .

Smaller Heterocyclic Analogues

3-(Trifluoromethyl)azetidine Hydrochloride (CAS 1221272-90-7)
  • Structure : Four-membered azetidine ring with -CF₃.
  • Key Differences: Higher ring strain and reduced stability compared to azepane. Limited applications due to synthetic challenges .
Methyl (3R,4R)-4-(Trifluoromethyl)pyrrolidine-3-carboxylate Hydrochloride (CAS 2140264-93-1)
  • Structure : Five-membered pyrrolidine with -CF₃ and an ester group.
  • Key Differences : Ester functionality increases lipophilicity; stereochemistry (R,R) influences chiral interactions .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Source
4-(Trifluoromethyl)azepan-4-ol hydrochloride 1227068-37-2* C₇H₁₂F₃NO·HCl ~237.6 (est.) 7-membered ring, -CF₃, -OH
4-(Trifluoromethyl)piperidin-4-ol hydrochloride 1951439-16-9 C₆H₁₀F₃NO·HCl 215.6 6-membered ring, -CF₃, -OH
5-Fluoro-4-(trifluoromethyl)azepan-4-ol HCl 1823245-41-5 C₇H₁₁F₄NO·HCl 237.6 Additional fluorine at position 5
3-(Trifluoromethyl)azetidine hydrochloride 1221272-90-7 C₃H₅F₃N·HCl 163.5 4-membered ring, high ring strain

*CAS discrepancy: Some sources list 1638764-95-0 for this compound, which conflicts with other entries .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(trifluoromethyl)azepan-4-ol hydrochloride typically follows a multi-step approach:

This process often involves careful selection of solvents, catalysts, and reaction temperatures to optimize yield and minimize side reactions.

Detailed Preparation Methods

Reduction of Azepanone Derivatives

A common preparative route involves the reduction of azepanone or trifluoromethyl-substituted azepanone intermediates:

  • Starting material: Azepanone or 4-(trifluoromethyl)azepanone.
  • Reducing agents: Catalytic hydrogenation using palladium or platinum catalysts, or chemical reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Solvents: Ethanol, methanol, dichloromethane, or acetonitrile.
  • Conditions: Hydrogenation is typically conducted under mild pressure and temperature; chemical reductions may require heating.
  • Outcome: Formation of azepan-4-ol or 4-(trifluoromethyl)azepan-4-ol.
  • Final step: Treatment with hydrochloric acid to form the hydrochloride salt.

This method is scalable for industrial production, offering high purity (>98%) and yield.

Multi-Step Synthesis via Ring Closure

An alternative approach involves ring closure reactions starting from suitable amine and haloalkyl precursors:

  • Step 1: Preparation of bis(2-chloroethyl)amine derivatives by reaction of diethanolamine with sulfur oxychloride under controlled heating (35–70 °C).
  • Step 2: Ring closure with 4-(trifluoromethyl)aniline or related intermediates in aprotic solvents such as propyl carbinol or diethylene glycol monomethyl ether at elevated temperatures (100–180 °C).
  • Step 3: Neutralization and purification steps, including filtration and distillation, to isolate 4-(trifluoromethyl)azepane intermediates.
  • Step 4: Hydroxylation and conversion to hydrochloride salt.

Yields reported in patent literature for related trifluoromethyl piperazine derivatives (structurally similar heterocycles) range from 56% to 75%, with purities exceeding 99% after purification.

Reaction Conditions and Optimization

Step Reagents/Catalysts Solvents Temperature Range Notes
Reduction of azepanone Pd or Pt catalyst, H2 Ethanol, Methanol Room temp to mild heat Catalytic hydrogenation preferred for scalability
Chemical reduction NaBH4, LiAlH4 Methanol, Ethanol 0–50 °C Requires careful quenching to avoid side reactions
Ring closure Bis(2-chloroethyl)amine, 4-(trifluoromethyl)aniline Propyl carbinol, diethylene glycol monomethyl ether 100–180 °C Reflux conditions improve cyclization efficiency
Hydrochloride salt formation HCl Solvent or neat Ambient to mild heat Enhances compound stability and crystallinity

Research Findings and Analytical Data

  • Purity: Commercial preparations of this compound achieve >98% purity by chromatographic methods, essential for research and pharmaceutical applications.
  • Yield: Industrial hydrogenation methods yield high amounts of product with minimal impurities.
  • Solvent Effects: Use of aprotic solvents like dichloromethane or acetonitrile at low temperatures minimizes side reactions during trifluoromethyl group introduction and ring closure.
  • Catalyst Selection: Palladium and platinum catalysts provide efficient hydrogenation with high selectivity toward the alcohol formation.
  • Purification: Distillation and recrystallization from appropriate solvents yield the hydrochloride salt as a stable, off-white powder suitable for further synthetic use or biological testing.

Summary Table: Preparation Routes Comparison

Preparation Route Key Steps Advantages Limitations
Catalytic hydrogenation of azepanone Hydrogenation → HCl salt formation High yield, scalable, high purity Requires precious metal catalysts
Chemical reduction with NaBH4 or LiAlH4 Reduction → HCl salt formation Mild conditions, accessible reagents Potential side reactions, lower scalability
Multi-step ring closure from bis(2-chloroethyl)amine Ring closure → hydroxylation → salt formation Versatile for trifluoromethyl introduction Multi-step, higher temperature, longer reaction times

Q & A

What synthetic strategies are effective for preparing 4-(Trifluoromethyl)azepan-4-ol hydrochloride, and how can stereochemical control be achieved?

Basic:
The synthesis of trifluoromethylated azepanes typically involves cyclization of appropriately substituted precursors. Key steps include:

  • Nucleophilic substitution : Introduce the trifluoromethyl group via electrophilic trifluoromethylation reagents (e.g., TMSCF₃) .
  • Ring expansion : Convert pyrrolidine or piperidine intermediates to azepanes using ketone or aldehyde-mediated ring expansion .
  • Hydrochloride formation : Treat the free base with HCl in anhydrous solvents like diethyl ether to precipitate the hydrochloride salt .

Advanced:
For enantioselective synthesis:

  • Use chiral auxiliaries or catalysts during cyclization. For example, enantiopure pyrrolidine derivatives in (e.g., methyl (3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride) employ asymmetric hydrogenation or enzymatic resolution .
  • Chiral HPLC (e.g., using amylose-based columns) can separate enantiomers post-synthesis .

Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Basic:

  • NMR spectroscopy : ¹⁹F NMR confirms trifluoromethyl group presence (δ ~ -60 to -70 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., ESI+ for [M+H]⁺ ions) .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity; methods from impurity analysis in (e.g., C18 columns, acetonitrile/water gradients) are applicable .

Advanced:

  • LC-MS/MS : Quantifies trace impurities (e.g., 4-(Trifluoromethyl)aniline hydrochloride, a common byproduct) .
  • X-ray crystallography : Resolves absolute stereochemistry for crystalline derivatives .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced:

  • Impurity profiling : Use HPLC to detect and quantify side products (e.g., dehydrohalogenation byproducts) that may skew bioactivity results .
  • Enantiomer-specific assays : Test isolated enantiomers separately, as seen in for Fluoxetine hydrochloride, where (S)-enantiomers dominate SSRI activity .
  • Metabolite screening : Identify active metabolites via in vitro liver microsome assays to clarify discrepancies between in vitro and in vivo data .

What strategies are effective for assessing the compound’s stability under varying pH conditions?

Basic:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 37°C. Monitor degradation via HPLC at 24, 48, and 72 hours .
  • Stability-indicating assays : Use methods validated per ICH guidelines to separate degradation products (e.g., hydrolyzed azepane rings) .

Advanced:

  • Kinetic modeling : Calculate degradation rate constants (k) and half-lives (t₁/₂) under different pH conditions using Arrhenius equations .
  • Solid-state stability : Perform thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) to assess hygroscopicity and thermal decomposition .

How does the trifluoromethyl group influence the compound’s metabolic stability and pharmacokinetics?

Advanced:

  • Metabolic resistance : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, as observed in Fluoxetine hydrochloride ( ) .
  • In vitro assays : Compare metabolic clearance in hepatocyte incubations with non-fluorinated analogs using LC-MS/MS .
  • LogP modulation : The lipophilic CF₃ group enhances blood-brain barrier penetration, as seen in neuroactive compounds like Fluoxetine .

What are the key considerations in designing pharmacological assays to evaluate this compound’s activity?

Basic:

  • Target selection : Prioritize receptors/enzymes with structural homology to known trifluoromethyl-targeting drugs (e.g., serotonin transporters for SSRI-like activity) .
  • In vitro binding assays : Use radioligand displacement (e.g., [³H]-citalopram for serotonin transporter affinity) .

Advanced:

  • Functional assays : Measure intracellular cAMP or Ca²⁺ flux in transfected HEK293 cells expressing target receptors .
  • In vivo models : Use rodent behavioral assays (e.g., forced swim test for antidepressant activity) with pharmacokinetic monitoring to correlate exposure and efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)azepan-4-ol hydrochloride
Reactant of Route 2
4-(Trifluoromethyl)azepan-4-ol hydrochloride

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